molecular formula C14H20BrNO3 B1458823 Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate CAS No. 2204914-84-9

Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate

Cat. No. B1458823
M. Wt: 330.22 g/mol
InChI Key: DXJIZVRMDVYPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 2-(3-bromophenyl)acetate” is a colorless to light-yellow liquid . It has the molecular formula C12H15BrO2 .


Molecular Structure Analysis

The linear formula of “tert-Butyl 2-(3-bromophenyl)acetate” is C12H15BrO2 . The InChI code is 1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 2-(3-bromophenyl)acetate” is a liquid at room temperature . Its molecular weight is 271.15 . The compound has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.00757 mg/ml .

Scientific Research Applications

Synthesis of Spirocyclic Indoline Lactone

Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent reactions afford spirocyclic lactone as a diastereomer, showcasing the compound's role in advanced organic synthesis and the creation of complex molecules (Hodges, Wang, & Riley, 2004).

Photocatalytic Degradation Study

Investigating the transformation of related compounds under simulated solar irradiation using titanium dioxide as a photocatalyst. This research highlights the compound's potential in environmental remediation processes (Sakkas et al., 2007).

Palladium-catalyzed Tandem Reactions

The reaction with tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane leads to direct formation of 1-vinyl-3-tert-butyl-1H-isochromene, illustrating the compound's utility in facilitating complex molecular constructions through catalyzed processes (Mutter et al., 2001).

Medicinal Chemistry and Drug Development

Synthesis of Intermediate for Benazepril Hydrochloride

Describes the synthesis of an intermediate using tert-butyl bromoacetate, showing its significance in the production of pharmaceutical compounds (Kafssi Hassan et al., 2007).

Enantioselective Synthesis in Medicinal Chemistry

Describes enantioselective synthesis routes involving the compound, underscoring its role in creating stereochemically complex drug molecules (Arvanitis et al., 1998).

Environmental Chemistry and Toxicology

Degradation Pathways in Water Treatment

Studies the degradation of methyl tert-butyl ether (MTBE) in water treatment processes, highlighting the compound's byproducts and their environmental impact (Stefan, Mack, & Bolton, 2000).

Antimicrobial Activity

Antimicrobial and Bactericidal Activities

Examines the antimicrobial properties of related esters, pointing towards the compound's potential in developing new antimicrobial agents (Miyazawa & Hashimoto, 2002).

Advanced Materials and Catalysis

Iridium-catalyzed Alkylation of Acetates

Demonstrates the use of acetates in alkylation reactions with primary alcohols and diols, showcasing the compound's role in creating complex esters for various applications (Iuchi, Obora, & Ishii, 2010).

Safety And Hazards

The compound has a GHS07 signal word “Warning” and hazard statements H315, H319, H335 . Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-[[2-(3-bromophenyl)-2-hydroxyethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIZVRMDVYPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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